

# Gomisin M2 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Gomisin M2	
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# An In-depth Technical Guide to Gomisin M2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gomisin M2**, a bioactive lignan isolated from Schisandra chinensis. The document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential therapeutic applications in oncology and inflammatory diseases.

## **Core Chemical and Physical Properties**

**Gomisin M2** is a dibenzocyclooctadiene lignan with the following key identifiers:

Property	Value	Reference
CAS Number	82425-45-4	[1][2][3]
Molecular Formula	C22H26O6	[1]
Molecular Weight	386.44 g/mol	[1]

# Anti-Cancer Activity: Targeting Breast Cancer Stem Cells

Recent studies have highlighted the potential of **Gomisin M2** as an anti-cancer agent, particularly against breast cancer stem cells (CSCs), which are implicated in tumor recurrence



and metastasis.

#### **Quantitative Data: Cytotoxicity**

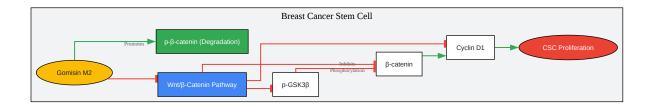
**Gomisin M2** has demonstrated selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while showing minimal effect on normal breast epithelial cells.

Cell Line	Туре	IC50 (48h)
MDA-MB-231	Triple-Negative Breast Cancer	60 μΜ
HCC1806	Triple-Negative Breast Cancer	57 μΜ
MCF10A	Normal Breast Epithelial	> 80 μM

Data sourced from a study by Yang et al. (2019).[1]

### Signaling Pathway: Inhibition of Wnt/β-Catenin

**Gomisin M2** exerts its anti-cancer effects by downregulating the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell self-renewal.[1][2] Treatment with **Gomisin M2** leads to a dose- and time-dependent decrease in key pathway components.



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**Gomisin M2** inhibits the Wnt/β-catenin pathway.

# **Experimental Protocols**



- Cell Lines: MDA-MB-231, HCC1806, and MCF10A.
- Method: Cells are seeded in 96-well plates and treated with varying concentrations of Gomisin M2 for 48 hours. Cell viability is assessed using the Alamar Blue assay according to the manufacturer's instructions.[1]
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from doseresponse curves.
- Objective: To determine the effect of Gomisin M2 on the expression of proteins in the Wnt/βcatenin pathway.
- Procedure:
  - Cells are treated with different concentrations of **Gomisin M2** for specified time points.
  - Cell lysates are prepared, and protein concentrations are determined.
  - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes are incubated with primary antibodies against CyclinD1, β-catenin, p-GSK3β,
    and p-β-catenin, followed by HRP-conjugated secondary antibodies.
  - Protein bands are visualized using an enhanced chemiluminescence detection system.[1]

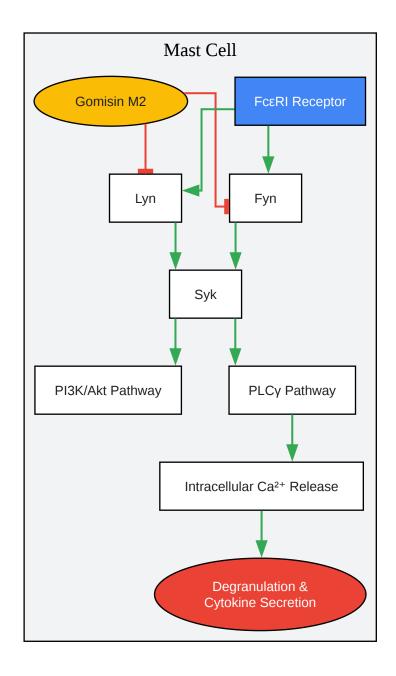
# **Anti-Allergic and Anti-Inflammatory Activities**

**Gomisin M2** has demonstrated significant potential in mitigating allergic and inflammatory responses by targeting key signaling molecules in immune cells.

#### Signaling Pathway: Inhibition of Mast Cell Activation

**Gomisin M2** inhibits mast cell-mediated allergic inflammation by attenuating the activation of FccRI-mediated Lyn and Fyn, which are crucial upstream signaling molecules.[4] This leads to the suppression of downstream events, including calcium influx and the release of inflammatory mediators.





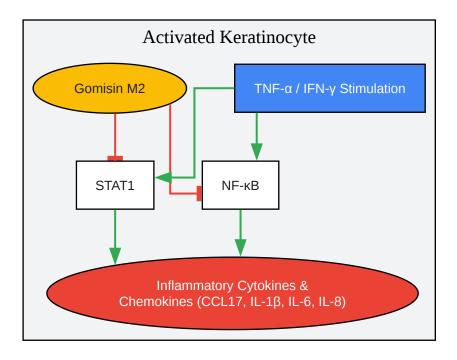
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Gomisin M2 inhibits mast cell activation pathways.

# Signaling Pathway: Inhibition of Pro-inflammatory Pathways in Psoriasis

In the context of skin inflammation, such as psoriasis, **Gomisin M2** has been shown to inhibit the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB) in activated keratinocytes.[5][6]





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**Gomisin M2** inhibits pro-inflammatory signaling in keratinocytes.

## **Experimental Protocols**

- Animal Model: BALB/c mice.
- Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to the shaved back of the mice for a specified number of days to induce psoriasis-like skin inflammation.
- Treatment: Gomisin M2 is administered orally to the treatment group.
- Assessment: Disease severity is evaluated by scoring erythema, scaling, and skin thickness.
  Histological analysis of skin biopsies is performed to assess epidermal thickness and
  inflammatory cell infiltration. Levels of inflammatory markers in serum and skin tissue are
  measured by ELISA and RT-qPCR.[5]
- Cell Line: HaCaT keratinocytes.
- Stimulation: Cells are stimulated with a combination of tumor necrosis factor-alpha (TNF- $\alpha$ ) and interferon-gamma (IFN- $\gamma$ ) to mimic an inflammatory environment.



- Treatment: Cells are pre-treated with **Gomisin M2** before stimulation.
- Analysis: The expression of inflammatory cytokines and chemokines (e.g., CCL17, IL-1β, IL-6, IL-8) is measured by RT-qPCR. The activation of signaling proteins like STAT1 and NF-κB is assessed by Western blot.[5]

### **Summary and Future Directions**

**Gomisin M2** is a promising natural compound with multifaceted therapeutic potential. Its ability to selectively target cancer stem cells through the Wnt/ $\beta$ -catenin pathway warrants further investigation for the development of novel anti-cancer therapies. Furthermore, its potent anti-allergic and anti-inflammatory properties, mediated by the inhibition of key signaling pathways in immune cells and keratinocytes, suggest its utility in treating a range of inflammatory skin conditions. Future research should focus on optimizing its delivery, evaluating its efficacy and safety in more advanced preclinical and clinical settings, and further elucidating its molecular targets.

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#### References

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